molecular formula C23H16ClN5O2S B2402762 N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1113107-72-4

N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide

Cat. No. B2402762
CAS RN: 1113107-72-4
M. Wt: 461.92
InChI Key: WKHQNRZKTOQBCG-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide is a useful research compound. Its molecular formula is C23H16ClN5O2S and its molecular weight is 461.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Chemical Synthesis and Analgesic Activity : The chemical synthesis of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives, which are structurally related to N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide, has been explored. These compounds exhibit analgesic and anti-inflammatory activities (Santagati et al., 1994).

Anticancer Activity

  • Anticancer Potential of Derivatives : The reactivity of similar quinazoline derivatives towards electrophilic and nucleophilic reagents indicates their potential as selective anticancer agents. This highlights the significance of N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide in the development of novel anticancer drugs (Abdel-Rahman, 2006).

Antibacterial Applications

  • Antibacterial Efficacy : A series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which are structurally related to the compound , demonstrated good antibacterial potency. This suggests the potential utility of N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide in antibacterial applications (Gineinah, 2001).

Synthesis and Reactivity

  • Synthesis of Related Compounds : The synthesis of nitro and sulfonamide derivatives of thiadiazoloquinazolinones offers insights into the synthesis processes that could be applicable to N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide (Shlenev et al., 2017).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O2S/c24-16-7-3-5-14(11-16)13-25-20(30)15-6-4-8-17(12-15)26-22-28-29-21(31)18-9-1-2-10-19(18)27-23(29)32-22/h1-12H,13H2,(H,25,30)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHQNRZKTOQBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC(=C4)C(=O)NCC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide

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